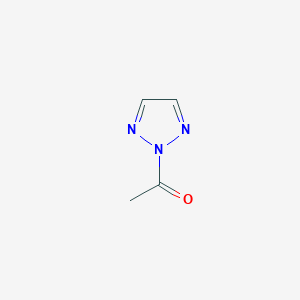

1-(2H-1,2,3-Triazol-2-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O |

|---|---|

Molecular Weight |

111.10 g/mol |

IUPAC Name |

1-(triazol-2-yl)ethanone |

InChI |

InChI=1S/C4H5N3O/c1-4(8)7-5-2-3-6-7/h2-3H,1H3 |

InChI Key |

FTESYBYBTYGKBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1N=CC=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2h 1,2,3 Triazol 2 Yl Ethanone and Its Analogs

Regioselective Synthesis of 2H-1,2,3-Triazole-Substituted Ethanone (B97240) Frameworks

The regioselective synthesis of 2H-1,2,3-triazole-substituted ethanone frameworks is crucial for controlling the properties and biological activities of the final compounds. The position of the substituent on the triazole ring significantly influences its chemical behavior.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to 1,2,3-Triazoles

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a highly reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govcreative-biolabs.com This reaction involves the cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species. The catalyst dramatically accelerates the reaction and ensures high regioselectivity, in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. creative-biolabs.comacs.org

The reaction is robust and can be performed under various conditions, including in different solvents and at room temperature, often resulting in high yields. beilstein-journals.orgacs.org For instance, a three-component reaction of terminal alkynes, sodium azide, and formaldehyde (B43269) catalyzed by copper can efficiently produce 2-hydroxymethyl-2H-1,2,3-triazoles. frontiersin.orgnih.gov Furthermore, the development of ligands, such as poly(imidazole-acrylamide) amphiphiles, has led to highly active and reusable solid-phase copper catalysts. organic-chemistry.org The CuAAC has also been adapted for the synthesis of more complex structures, including 1,4,5-trisubstituted-1,2,3-triazoles by using 1-iodoalkynes as the alkyne component. nih.gov

A variety of copper sources can be employed, including copper(I) iodide and copper(II) sulfate (B86663) with a reducing agent. beilstein-journals.org The choice of ligand can also be critical, with some ligands helping to stabilize the Cu(I) oxidation state, especially in aqueous solutions. beilstein-journals.org

Nucleophilic Substitution Strategies for 1-(Triazolyl)ethanone Formation

Nucleophilic substitution reactions offer an alternative route to 1-(triazolyl)ethanone frameworks. In these reactions, a pre-formed triazole ring containing a suitable leaving group can be reacted with a nucleophile, or a nucleophilic triazole can react with an electrophile. For example, halogenoalkanes can react with hydroxide (B78521) ions in a nucleophilic substitution reaction to form alcohols. chemguide.co.uk This principle can be extended to the synthesis of triazole derivatives.

A common strategy involves the alkylation of NH-1,2,3-triazoles. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate can regioselectively produce 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org The resulting brominated triazoles can then undergo further functionalization.

Another approach is the Michael addition of NH-1,2,3-triazole to α,β-unsaturated ketones. nih.govresearchgate.net The regioselectivity of this reaction can be controlled by the reaction conditions. Combining NH-1,2,3-triazole neat with various enones selectively yields 1H-1,2,3-triazolyl-ketones. nih.govresearchgate.net Conversely, using aprotic solvents with a catalytic amount of base directs the reaction to produce the corresponding 2H-regioisomers. nih.govresearchgate.net This method provides direct access to either N1- or N2-substituted 1,2,3-triazolyl ketone regioisomers.

It is important to consider that elimination reactions can sometimes compete with nucleophilic substitution, especially with strong bases and higher temperatures. chemguide.co.uk The choice of solvent and the concentration of the base can be manipulated to favor substitution over elimination. chemguide.co.uk

Cyclization Reactions for the Construction of the 2H-1,2,3-Triazole Ring System

Various cyclization reactions are employed to construct the 2H-1,2,3-triazole ring system. These methods often involve the formation of the triazole ring from acyclic precursors.

One such method is the Dimroth cyclization, which has been used to synthesize 1,2,3-triazoles from β-nitrilesulfones and 1-(5-(R-amino)-1,2,4-thiadiazol-3-yl)propan-2-ones by reacting them with aryl azides in the presence of sodium methoxide. nih.gov Another approach involves the reaction of 4,4-dichloro-1,2-diazabuta-1,3-dienes with sodium azide, which leads to the formation of 4-azido-1,2,3-triazoles. organic-chemistry.org

Palladium-catalyzed cyclization of 5-iodotriazoles offers a pathway to fused 1,2,3-triazole systems. rsc.org This can involve an intramolecular direct arylation or a Heck reaction. rsc.org Additionally, intramolecular cyclization of diazo intermediates has been utilized in the formation of 1,2,3-triazolo[1,5-a]pyrazines. nih.gov For example, preparative thermolysis of tetrazoloquinoxaline can lead to 1,2,3-triazolo[1,5-a]quinoxaline through a diazo intermediate. nih.gov The Pictet-Spengler reaction, involving the intramolecular cyclization of ortho-substituted anilines with tethered 1,2,3-triazoles, has also been used to form 1,2,3-triazoloquinoxalines. nih.gov

A t-BuOK promoted intermolecular cycloaddition of tosylhydrazones with nitriles provides a route to 4,5-diaryl-2H-1,2,3-triazoles in good yields. organic-chemistry.org

Acid-Switchable Synthetic Pathways for Trifluoromethylated Analogs

A notable advancement in the synthesis of functionalized triazoles is the development of acid-switchable pathways for trifluoromethylated analogs. A study on the reaction of CF3-ynones with sodium azide revealed that the reaction's chemoselectivity can be switched by the presence or absence of an acid catalyst. nih.gov

When CF3-ynones react with sodium azide in ethanol (B145695), 4-trifluoroacetyltriazoles are produced in high yields. nih.gov However, when the reaction is catalyzed by an acid, the major product switches to 5-CF3-isoxazoles. nih.gov This switch is attributed to the neutralization of the slightly basic pH of the sodium azide solution by the added acid. nih.gov The resulting 4-trifluoroacetyltriazoles are highly acidic due to the electron-withdrawing trifluoroacetyl group, a property that can be utilized for their purification. nih.gov This method provides a versatile and selective route to trifluoromethylated triazoles and isoxazoles from the same starting materials.

Solid-Phase and Solution-Phase Synthetic Protocols

Both solid-phase and solution-phase synthesis have been effectively utilized for the preparation of 1,2,3-triazoles.

Solid-Phase Synthesis:

Solid-phase synthesis offers advantages in terms of purification and the potential for creating combinatorial libraries. acs.orgacs.org A common approach involves the 1,3-dipolar cycloaddition of polymer-bound azides with various alkynes. acs.orgacs.orgnih.gov The polymer-bound azides are typically prepared from polymer-bound halides and sodium azide. acs.orgacs.orgnih.gov After the cycloaddition, the triazoles can be cleaved from the resin, for example, using trifluoroacetic acid. acs.orgnih.gov

"Traceless" synthesis methods have also been developed, where the linker used to attach the molecule to the solid support does not leave a residual functional group on the final product. acs.orgacs.org For instance, a 2-methoxy-substituted resin has been used for the traceless synthesis of N-unsubstituted 1,2,3-triazoles. acs.orgnih.gov The choice of resin is critical; for example, the bromo-Wang resin can be used to synthesize 4-hydroxybenzyl-substituted 1,2,3-triazoles. acs.org

Solution-Phase Synthesis:

Solution-phase synthesis remains a widely used and versatile approach for preparing 1,2,3-triazoles. acs.org A variety of catalytic systems and reaction conditions can be employed. For example, tertiary 1,2,3-triazoloamide derivatives have been synthesized in solution using a Cu(II) catalyzed 'click approach' starting from sodium azide and corresponding halides. researchgate.net Continuous flow synthesis using a heterogeneous copper-on-charcoal catalyst has also been established as a robust method for producing 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles, even allowing for the synthesis of the antiepileptic agent rufinamide (B1680269) in high yield. nih.gov

Metal-Free Cycloaddition Approaches

While copper-catalyzed reactions are highly efficient, the development of metal-free alternatives is desirable to avoid potential metal contamination in certain applications. thieme-connect.comresearchgate.net Organocatalyzed click chemistry has emerged as a significant alternative. thieme-connect.comresearchgate.net

These metal-free methods often rely on the activation of one of the reactants by an organocatalyst. For instance, enamine- and enolate-mediated [3+2] cycloadditions are prominent strategies for the synthesis of diversely functionalized 1,2,3-triazoles. thieme-connect.com A sequential C-N bond formation and electro-oxidative N-N coupling provides an efficient metal-free synthesis of N2-Aryl 1,2,3-triazoles from 2-aminoacrylates and aryldiazonium salts. organic-chemistry.org

Another metal-free approach involves the reaction of phosphonium (B103445) salts, aldehydes, and sodium azide, where an organocatalyzed coupling forms an olefinic phosphonium salt intermediate that undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org Additionally, a catalyst-free and regioselective N-arylation method has been developed for the synthesis of N2-aryl-1,2,3-triazoles. organic-chemistry.org The synthesis of 1,2,3-triazoles from α,α-difluoro-N-tosylhydrazones and amines through a C-F bond cleavage protocol also represents a metal-free, azide-free, and oxidant-free approach. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Regioselectivity

The synthesis of 1-(2H-1,2,3-triazol-2-yl)ethanone and its analogs is highly dependent on the careful optimization of reaction parameters. Key factors influencing the yield and regiochemical outcome include the choice of catalyst, solvent, temperature, and reaction duration. Strategic manipulation of these conditions allows for the selective formation of the desired 2-substituted-1,2,3-triazole isomers over other potential products like the 1,4- or 1,5-disubstituted regioisomers.

Influence of Catalyst Systems and Stoichiometry

The catalyst system is paramount in directing the regioselectivity of triazole synthesis. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) classically yields 1,4-disubstituted triazoles and ruthenium catalysts favor 1,5-disubstituted products, the synthesis of 2-substituted triazoles often relies on alternative strategies such as the N-alkylation of an existing NH-1,2,3-triazole ring. mdpi.comacs.org In these cases, the base and metal catalyst play a crucial role.

Several metal catalysts, including those based on copper, ruthenium, silver, and palladium, have been explored for various triazole syntheses. acs.orgorganic-chemistry.org For instance, in the arylation of 5-aryl-4-trifluoroacetyltriazoles, copper(II) acetate (B1210297) was used for Chan–Lam reactions to achieve 100% regioselectivity for the 2-N-aryl derivatives. nih.gov In other multicomponent reactions, copper catalysts in various forms such as CuI, Cu(0) nanopowder, and Cu(OAc)2 are frequently employed. acs.orgnih.govtandfonline.com The catalytic species is often the Cu(I) ion, which can be generated in situ from Cu(0) or Cu(II) precursors. researchgate.net A straightforward method utilizes 10 mol % of copper nanosize activated powder combined with an amine hydrochloride salt to generate the active Cu(I) species. researchgate.net

The stoichiometry of the catalyst is a critical parameter to optimize. Catalyst loadings can vary significantly, with effective transformations reported with concentrations as low as 0.5 mol % to higher amounts like 50 mol %. mdpi.comorganic-chemistry.orgnih.gov For example, a highly efficient silver(I) acetate complex was effective at just 2-2.5 mol% for the synthesis of 1,4-triazoles. nih.gov The choice of base and its stoichiometry are also critical, particularly in alkylation and arylation reactions, where bases like Na2CO3, Cs2CO3, and t-BuONa are used to facilitate the reaction. nih.govorganic-chemistry.orgacs.org

| Catalyst System | Reagents/Reaction Type | Key Findings | Yield | Reference(s) |

| Cu(II) acetate | Chan-Lam arylation of 5-aryl-4-trifluoroacetyltriazoles with boronic acids | Afforded 2-aryltriazoles as single isomers. | up to 89% | nih.gov |

| Cu(0) nanosize powder / Amine HCl | Cycloaddition of terminal alkynes and azides | Amine salt enhances dissolution of copper metal to form the Cu(I)-acetylide intermediate. | N/A | researchgate.net |

| Fe3O4@AG/AP-Cu(i) nanocatalyst | Three-component reaction of alkyne, sodium azide, and chloro-acetamide derivative | Optimized catalyst dosage was 50.0 mg. | 95% | nih.gov |

| Cp*RuCl(PPh3)2 | Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) | Used for regioselective synthesis of 1,5-disubstituted triazoles. | N/A | mdpi.comnih.gov |

| Cesium Carbonate (Cs2CO3) | Reaction of β-carbonyl phosphonates and azides | Serves as an effective base to promote the cycloaddition. | up to 95% | acs.org |

Solvent Effects on Reaction Efficiency and Product Distribution

The solvent system exerts a profound influence on reaction efficiency, product distribution, and regioselectivity. The choice between polar aprotic, polar protic, and non-polar solvents can dictate the reaction pathway and yield.

In the synthesis of 2-substituted 1,2,3-triazoles via alkylation, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have demonstrated superior performance. nih.gov When synthesizing 2-substituted derivatives of 5-aryl-4-trifluoroacetyltriazoles, the highest yields (up to 86%) and best selectivity were achieved in DMF or DMSO, with the formation of the undesired 1-alkyl isomer being less than 6% in optimal cases. nih.gov One study found DMSO to be more effective (95% yield) than DMF (73%) for a reaction promoted by cesium carbonate. acs.org In contrast, polar protic solvents like ethanol (EtOH) and water (H2O) proved to be less selective, yielding significant amounts (30–40%) of the isomeric by-product. nih.gov

However, water is often lauded as an environmentally benign "green" solvent. In certain systems, such as those employing a hydrophilic Fe3O4@AG/AP-Cu(i) nanocatalyst, water was the solvent of choice, leading to a high reaction efficiency of 95%. nih.gov The use of a catalytic amount of base in aprotic solvents has been shown to selectively produce the thermodynamically-favored N2-regioisomers in Michael addition reactions of NH-1,2,3-triazole to α,β-unsaturated ketones. nih.gov Solvent-free approaches, such as using ball-milling with a Cu/Al2O3 catalyst, have also been developed, offering a greener alternative by eliminating the need for hazardous organic solvents entirely. rsc.org

| Solvent | Base/Catalyst | Reaction Type | Effect on Yield and Selectivity | Reference(s) |

| DMF / DMSO | Na2CO3 | Alkylation of 5-aryl-4-trifluoroacetyltriazoles | Highest yields (up to 86%) and selectivity for the 2-substituted isomer. | nih.gov |

| Ethanol / Water | Na2CO3 | Alkylation of 5-aryl-4-trifluoroacetyltriazoles | Less selective, produced 30-40% of the minor 1-alkyl isomer. | nih.gov |

| Water | Fe3O4@AG/AP-Cu(i) nanocatalyst | Three-component synthesis of triazoles | High efficiency (95%) due to the hydrophilic nature of the catalyst. | nih.gov |

| Aprotic Solvents (general) | Catalytic Base | Michael addition of NH-1,2,3-triazole | Favored formation of the N2-regioisomers. | nih.gov |

| Acetonitrile (MeCN) | Cs2CO3 | C-C bond cleavage reaction | Optimal solvent, resulted in a 90% yield at room temperature. | tandfonline.com |

| Dichloromethane (DCM) | Cu/C | Flow synthesis of 1,4-disubstituted triazoles | Optimal solvent for the flow setup. | nih.gov |

Temperature and Reaction Time Parameters in Synthetic Protocols

Temperature and reaction time are interconnected parameters that must be carefully controlled to maximize product yield and minimize side reactions. The optimal conditions are highly specific to the particular synthetic protocol, including the reactants and the catalyst employed.

Reaction temperatures reported for triazole synthesis span a broad range, from 0°C to 120°C or higher. nih.gov For instance, the synthesis of certain bis(1,2,3-triazoles) was found to be more efficient at lower temperatures, with the yield increasing as the temperature was decreased to 0°C (91% yield after 20 hours). nih.gov Conversely, elevating the temperature to 60°C in the same system favored the formation of a different product, 5-alkynyl-1,2,3-triazole. nih.gov Many modern catalytic systems are designed to be effective at ambient or room temperature, which simplifies the procedure and reduces energy consumption. tandfonline.comnih.gov However, numerous protocols require heating to achieve reasonable reaction rates and yields, with temperatures of 90°C, 110°C, and 120°C being common. mdpi.comnih.govtandfonline.comnih.gov

Reaction times can vary from a few minutes to over 24 hours. The development of highly active nanocatalysts has enabled significant reductions in reaction time; a Fe3O4-based nanocatalyst afforded a 95% yield in just 60 minutes at room temperature. nih.gov Flow synthesis represents another advanced methodology for precise control over reaction time (residence time), with one protocol achieving quantitative conversion with a residence time of approximately 129 seconds at 110°C. nih.gov In conventional batch syntheses, reaction progress is typically monitored, and the reaction is stopped once the starting material is consumed or the product yield plateaus, which can take anywhere from 30 minutes to 12 hours or more. mdpi.comacs.org

| Temperature | Reaction Time | Catalyst/System | Key Outcome | Reference(s) |

| Room Temperature | 60 min | Fe3O4@AG/AP-Cu(i) nanocatalyst | Achieved 95% yield, demonstrating high catalyst efficiency. | nih.gov |

| 0°C | 20 h | Copper bromide | Yield of bis(1,2,3-triazole) reached 91%. | nih.gov |

| 60°C | N/A | Copper bromide | Preferential formation of 5-alkynyl-1,2,3-triazole. | nih.gov |

| 90°C | 12 h | Ru complex | Synthesis of 1,4-disubstituted triazoles. | mdpi.com |

| 110°C | 129 s (residence time) | Cu/C in flow reactor | Quantitative formation of 1,4-diphenyl-1H-1,2,3-triazole. | nih.gov |

| 110°C - 120°C | N/A | Copper acetate | High yield (96%) synthesis of 4-NO2-1,5-trisubstituted-1,2,3-triazoles. | nih.gov |

Elucidation of Reaction Mechanisms, Kinetics, and Thermodynamics in 1 2h 1,2,3 Triazol 2 Yl Ethanone Systems

Detailed Mechanistic Pathways of 2H-1,2,3-Triazole Formation and Transformation

The synthesis of the 2H-1,2,3-triazole core, the parent structure of 1-(2H-1,2,3-triazol-2-yl)ethanone, can be achieved through several mechanistic pathways. The most prominent method is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.govnih.gov However, the formation of the 2-substituted (2H) isomer, particularly with an acyl group, involves specific strategic considerations.

Key synthetic routes can be categorized as either direct formation or post-formation functionalization of an NH-1,2,3-triazole intermediate.

Direct Synthesis of N2-Substituted Triazoles: Certain methods allow for the direct and regioselective formation of 2H-1,2,3-triazoles. A notable example is the three-component coupling reaction using a Pd(0)-Cu(I) bimetallic catalyst, which can generate N-allyltriazoles that subsequently rearrange to the 2H isomer. researchgate.netorganic-chemistry.org Another direct approach involves the copper-catalyzed annulation of azirines with aryldiazonium salts, which provides fully substituted N2-aryl-1,2,3-triazoles. organic-chemistry.org Similarly, a metal-free, electro-oxidative N-N coupling of 2-aminoacrylates and aryldiazonium salts efficiently yields N2-Aryl 1,2,3-triazoles. organic-chemistry.org

Functionalization of NH-1,2,3-Triazoles: A more common and versatile pathway involves the initial synthesis of an N-unsubstituted 1,2,3-triazole, followed by N-acylation. The alkylation or acylation of NH-1,2,3-triazoles can produce a mixture of N1 and N2 isomers. researchgate.net However, studies have shown that the acylation of NH-1,2,3-triazoles displays a strong preference for the formation of the N2 isomer, which is the thermodynamic product. rsc.org The reaction proceeds through the formation of both N1- and N2-acylated triazoles, which are in equilibrium. nih.gov The N2-acyl-1,2,3-triazole, such as this compound, is the more stable isomer and can be isolated. rsc.org This process has been confirmed through the isolation and full characterization, including X-ray crystallography, of these elusive N-acyl intermediates. rsc.org

A proposed mechanism for the formation of a triazole ring from β-carbonyl phosphonates and azides suggests the formation of a cesium-chelated Z-enolate as a key dipolarophile intermediate in a [3+2] cycloaddition. acs.org This highlights how reaction conditions and reagents can steer the mechanism toward specific, highly regioselective outcomes. acs.org Furthermore, some N-acyl-1,2,3-triazoles can undergo subsequent denitrogenative transformations, where they serve as key intermediates in the synthesis of other important structures like enamido triflates or oxazoles. rsc.orgnih.gov

Kinetic Studies of Synthetic and Derivatization Reactions

While specific rate expressions for the formation of this compound are not extensively documented in the literature, kinetic studies of related triazole syntheses provide significant insight into the factors governing reaction rates. The kinetics are highly dependent on the chosen synthetic route, reactants, and catalysts.

The rate of 1,2,3-triazole formation is influenced by several key factors:

Reactant Electronics: In cycloaddition reactions, the electronic nature of the substituents on both the azide and the alkyne (or its equivalent) plays a critical role. For instance, reactions involving electron-rich aryl azides have been observed to be less effective, requiring higher temperatures to achieve reasonable rates, whereas electron-deficient azides react more readily. acs.org

Steric Effects: The steric bulk of substituents can significantly impact reaction rates. Bulky groups near the reaction center can hinder the approach of reactants, thereby decelerating the rate of cycloaddition. acs.org

Catalysis: The choice of catalyst is paramount. Copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) are known to proceed rapidly, often at room temperature with quantitative conversion. nih.gov Ruthenium catalysts, used for synthesizing 1,5-disubstituted isomers, also enable efficient cycloadditions. nih.gov In contrast, some metal-free reactions or those with less active catalysts may require extended reaction times, sometimes up to several days. nih.gov

Temperature and Energy Source: Reaction temperature is a classic tool for rate control. Many triazole syntheses are conducted at elevated temperatures (e.g., 60-80 °C) to increase the rate. nih.govacs.org Non-conventional energy sources like microwave irradiation have also been shown to significantly enhance reaction rates compared to conventional heating. organic-chemistry.org

The following table summarizes the reported effects of various conditions on reaction times for the synthesis of substituted 1,2,3-triazoles.

| Reactants/System | Conditions | Reported Reaction Time | Reference |

|---|---|---|---|

| α-benzyl-β-ketophosphonate + Phenyl azide | Cs₂CO₃, DMSO, Room Temp. | 0.5 hours | acs.org |

| α-benzyl-β-ketophosphonate + Electron-rich aryl azide | Cs₂CO₃, DMSO, 60 °C | 0.5 hours | acs.org |

| Azide + Alkynylphosphine oxide (P-chiral) | CuBr, PyBOX ligand, MeCN, -20 °C | 4 days | nih.gov |

| Anilines + TMSN₃ + Alkynes (One-pot) | t-BuONO, Microwave Irradiation | Not specified, but rate is "significantly enhanced" | organic-chemistry.org |

The activation energy (Ea) is a critical parameter that quantifies the energy barrier a reaction must overcome. While specific numerical values for the synthesis of this compound are scarce, qualitative analyses provide valuable information.

Thermodynamic Investigations of Chemical Equilibria and Stability

Thermodynamic analysis is essential for understanding the stability of this compound and the favorability of its formation reactions. Key considerations include the tautomeric equilibrium between 1H- and 2H-isomers and the enthalpy and entropy changes associated with the reactions.

The enthalpy of formation (ΔHf) is a measure of the energy content of a compound. For triazole derivatives, which are nitrogen-rich heterocycles, this value is often positive, indicating that they are energetic compounds. nih.govuc.edu Computational studies using Density Functional Theory (DFT) are commonly employed to predict these values. uc.eduresearchgate.net

For instance, heats of formation for various triazole derivatives have been determined at the B3P86/6-311G(d,p) theory level through the use of isodesmic reactions, a computational method that helps to minimize errors. researchgate.net These calculations incorporate total energy, zero-point energy, and thermal corrections, the last of which accounts for enthalpy and entropy contributions at a given temperature (e.g., 298 K). researchgate.net In some cases, these calculated values are validated experimentally using techniques like bomb calorimetry to measure the heat of combustion. uc.edu The high positive enthalpies of formation contribute to the thermodynamic driving force in denitrogenative reactions where the highly stable N₂ molecule is released. nih.gov

The table below presents computationally derived standard heats of formation for representative triazole compounds, illustrating their energetic nature.

| Compound | Method | Calculated Heat of Formation (kJ/mol) | Reference |

|---|---|---|---|

| 1-Methyl-5-nitramino-1,2,3-triazole | DFT | 223.4 | researchgate.net |

| 2-Methyl-5-nitramino-1,2,3-triazole | DFT | 261.1 | researchgate.net |

| 1-(2,4,6-Trinitrophenyl)-1,2,3-triazole | Computational | 361.9 | nih.gov |

| 1-Picrylamino-1,2,3-triazole | Computational | 494.1 | nih.gov |

The relative stability of isomers and the position of chemical equilibria are governed by changes in Gibbs free energy (ΔG). A critical equilibrium in this system is the tautomerism between 1H- and 2H-1,2,3-triazole. nih.gov Experimental and computational studies have consistently shown that the 2H-tautomer is thermodynamically more stable than the 1H-tautomer in the gas phase. nih.govnih.gov

Spectroscopic analysis has estimated that 2H-1,2,3-triazole is more stable than its 1H counterpart by approximately 3.5–4.5 kcal/mol (14.6–18.8 kJ/mol) in the gas phase . nih.gov This inherent stability of the 2H-scaffold is a major thermodynamic driving force favoring the formation of 2-substituted products like this compound.

This preference is also observed in solution, although the equilibrium can be influenced by the solvent. rsc.org In aqueous solution, the 2H-tautomer is still favored, albeit by a smaller margin (a factor of approximately two). rsc.org The equilibrium between N1- and N2-acylated triazoles also favors the N2 isomer, confirming its status as the thermodynamic product. rsc.org This thermodynamic preference ensures that under equilibrating conditions, the acylation of an NH-1,2,3-triazole will preferentially yield the more stable 2-acyl derivative.

Advanced Computational and Theoretical Investigations of 1 2h 1,2,3 Triazol 2 Yl Ethanone

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, have become standard for the accurate prediction of molecular properties. These methods are widely applied to study heterocyclic systems, including 1,2,3-triazole derivatives, to elucidate their geometries, electronic nature, and behavior. researchgate.netnih.govnih.gov

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For 1-(2H-1,2,3-triazol-2-yl)ethanone, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

DFT calculations, often using functionals like B3LYP, are employed to optimize the geometry. researchgate.net The 1,2,3-triazole ring is known to be planar. researchgate.net Computational studies on related substituted 1,2,3-triazoles confirm that the triazole ring itself is essentially planar. The primary conformational flexibility in this compound arises from the rotation of the acetyl group relative to the triazole ring. The dihedral angle between the plane of the triazole ring and the ethanone (B97240) fragment is a key parameter. In similar structures, such as 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, the dihedral angle between the two ring systems is nearly perpendicular, at 88.72°. doaj.orgnih.gov For 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, the dihedral angle between the ethanone fragment and the triazole ring is 83.4°. researchgate.net These findings suggest that the acetyl group in this compound is likely to be significantly twisted out of the plane of the triazole ring to minimize steric hindrance.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| N-N Bond Length | ~1.30 - 1.35 Å |

| N-C Bond Length | ~1.32 - 1.38 Å |

| C-C Bond Length | ~1.37 - 1.42 Å |

| N-N-N Angle | ~108 - 112° |

| N-N-C Angle | ~105 - 109° |

| N-C-C Angle | ~108 - 110° |

Understanding the electronic structure is crucial for predicting a molecule's reactivity and properties. DFT calculations are used to determine key electronic descriptors. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also valuable tools. They illustrate the charge distribution within a molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | ~ -7.0 to -8.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | ~ -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability | ~ 5.0 to 6.5 eV |

| Dipole Moment | Measure of molecular polarity | ~ 2.0 to 4.0 D |

Quantum chemical calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.govresearchgate.net By comparing the calculated chemical shifts with experimental data, the structures of isomers and conformers can be confidently assigned. nih.gov

For this compound, the GIAO method would predict the ¹H and ¹³C NMR chemical shifts. The protons on the triazole ring are expected to appear as singlets in the aromatic region of the ¹H NMR spectrum. The chemical shift of the triazole C-H proton is influenced by the electron-withdrawing effects of the nitrogen atoms and the acetyl group. reddit.com The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region. In the ¹³C NMR spectrum, the chemical shifts of the triazole ring carbons and the carbonyl carbon are characteristic. Computational studies correlating experimental and calculated NMR spectra have been instrumental in analyzing the fine structures of 1,2,3-triazole derivatives. nih.gov

| Proton | Calculated Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| Triazole C-H | 7.5 - 8.0 | 7.6 - 7.8 |

| Acetyl CH₃ | 2.5 - 2.8 | 2.6 - 2.7 |

Studies on Tautomerism and Isomerism of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring exhibits prototropic tautomerism, meaning it can exist in different isomeric forms that differ in the position of a proton. For the parent ring, the main tautomers are 1H-1,2,3-triazole and 2H-1,2,3-triazole. When a substituent like an acetyl group is present, it can be attached to either the N1 or N2 position, leading to 1-acetyl and 2-acetyl isomers. The relative stability of these tautomers and isomers is a key aspect of their chemistry and can be investigated computationally. nih.gov

In the gas phase, the intrinsic stability of the tautomers can be assessed without the influence of surrounding molecules. Computational studies have consistently shown that for the unsubstituted 1,2,3-triazole, the 2H-tautomer is more stable than the 1H-tautomer. nih.gov The energy difference is estimated to be approximately 3.5–4.5 kcal/mol. nih.gov This preference is attributed to factors like lone-pair repulsion. rsc.org The fundamental properties and tautomer prevalence of triazoles in the gas phase have been described through a combination of computational and experimental methods. nih.gov

For acetyl-substituted derivatives, the relative stability would also depend on the electronic interactions between the acetyl group and the triazole ring. The 2-acetyl isomer, this compound, benefits from the inherent stability of the 2H-tautomeric form of the ring.

| Tautomer | Relative Energy (kcal/mol) | Relative Population at 298 K (%) |

|---|---|---|

| 2H-1,2,3-triazole | 0.0 | >99% |

| 1H-1,2,3-triazole | ~ +3.5 to +4.5 | <1% |

The presence of a solvent can significantly alter the tautomeric equilibrium. While the 2H-tautomer is favored in the gas phase, the 1H-tautomer is preferentially stabilized in polar solvents. nih.gov This shift is due to the different dipole moments of the tautomers and their ability to engage in hydrogen bonding with solvent molecules. The 1H-tautomer has a larger dipole moment than the 2H-tautomer, leading to stronger dipole-dipole interactions with polar solvent molecules.

In aqueous solution, for example, the equilibrium can shift to favor the 2H-tautomer by a smaller margin or even favor the 1H-tautomer in some substituted cases. rsc.org Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are used to predict these shifts. These models have shown that the tautomeric preference in 1,2,3-triazoles is sensitive to the solvent environment.

Free Energy Perturbation Studies of Tautomeric Forms

The 1,2,3-triazole ring system can exist in different tautomeric forms. For an N-unsubstituted triazole, two tautomers, 1H- and 2H-1,2,3-triazole, are in equilibrium. Theoretical calculations on the parent triazole system suggest that the 2H-tautomer is generally more stable in the gas phase. scielo.br When an acetyl group is introduced, it can attach to either the N1 or N2 position, leading to the isomers 1-(1H-1,2,3-triazol-1-yl)ethanone and this compound, respectively.

A FEP study of this compound and its 1H-tautomer would provide a quantitative measure of their relative stability, indicating which isomer is thermodynamically favored under specific conditions (e.g., in the gas phase or in a particular solvent). This information is crucial for understanding the compound's behavior, as the dominant isomeric form dictates its chemical reactivity and physical properties.

Reactivity and Electronic Property Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential.

Red regions indicate areas of negative potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as those on the oxygen and nitrogen atoms.

Blue regions denote areas of positive potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green and yellow regions represent areas of neutral or near-neutral potential.

For this compound, an MEP map would highlight the most electron-rich areas, likely around the carbonyl oxygen and the nitrogen atoms of the triazole ring, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential, likely around the hydrogen atoms, would be identified as sites susceptible to nucleophilic interaction. This analysis provides a clear, visual guide to the molecule's reactive behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining chemical reactivity and reaction mechanisms. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential; a higher energy HOMO indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the molecule's electron affinity; a lower energy LUMO indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that signifies the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized.

A HOMO-LUMO analysis of this compound would involve calculating the energies of these frontier orbitals. The resulting HOMO-LUMO energy gap would provide a quantitative measure of its kinetic stability. Furthermore, visualizing the spatial distribution of the HOMO and LUMO would reveal the specific atoms or regions of the molecule that are most involved in electron-donating and electron-accepting interactions, respectively, offering deeper insight into its regioselectivity in chemical reactions.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures. nih.govresearchgate.net This method is particularly useful for quantifying intramolecular interactions like delocalization and hyperconjugation.

Hyperconjugation involves the interaction of electrons in a filled (donor) orbital (e.g., a bonding orbital or a lone pair) with an adjacent empty (acceptor) orbital (e.g., an antibonding orbital). These interactions stabilize the molecule. NBO analysis calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. researchgate.net

For this compound, NBO analysis would:

Provide a detailed picture of the bonding, including the hybridization of atomic orbitals.

Quantify the delocalization of electron density from the nitrogen lone pairs into the antibonding orbitals of the triazole ring and the acetyl group.

Intermolecular Interactions and Supramolecular Assembly

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary defined for a molecule in a crystal, separating it from its neighbors. This surface can be color-mapped with various properties to highlight different types of close contacts.

If a crystal structure of this compound were available, Hirshfeld surface analysis would provide:

A visual representation of the close contacts the molecule makes with its neighbors.

A quantitative breakdown of the most significant intermolecular interactions responsible for the crystal packing. For this molecule, one would expect important contributions from hydrogen bonds (C-H···O and C-H···N) and van der Waals forces (H···H contacts).

Insight into the supramolecular assembly and the forces that govern the formation of the solid-state structure.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

Detailed computational and theoretical analyses specific to this compound are not extensively available in the reviewed literature. However, based on the structural characteristics of the 2H-1,2,3-triazole ring and the ethanone substituent, several types of non-covalent interactions can be anticipated to play a crucial role in its molecular recognition and supramolecular assembly.

The 2H-1,2,3-triazole system presents a unique arrangement of nitrogen atoms. Unlike the 1H tautomer, the 2H isomer lacks a traditional N-H donor for classical hydrogen bonding. However, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. The carbonyl oxygen of the ethanone group is also a potential hydrogen bond acceptor.

Theoretical studies on related 1,2,3-triazole derivatives often reveal the presence of weak C-H···N and C-H···O hydrogen bonds. In the case of this compound, the methyl and triazole C-H groups could act as weak hydrogen bond donors to the nitrogen atoms of the triazole ring or the carbonyl oxygen of neighboring molecules.

Other significant non-covalent interactions may include π-π stacking and electrostatic interactions. The aromatic 1,2,3-triazole ring can participate in π-π stacking interactions, which are common in nitrogen-containing heterocyclic compounds and contribute to the stability of crystal structures. The distribution of electron density in the molecule, with electronegative nitrogen and oxygen atoms, suggests that electrostatic interactions will also be a significant factor in governing intermolecular arrangements.

A comprehensive understanding of these interactions would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule and its dimers or larger clusters. Such calculations would provide quantitative data on interaction energies, geometries, and the nature of the bonding. Techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis would further elucidate the characteristics of these non-covalent bonds.

Interactive Data Table: Predicted Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Strength |

| Weak Hydrogen Bond | C-H (Methyl) | N (Triazole) | Weak |

| Weak Hydrogen Bond | C-H (Methyl) | O (Carbonyl) | Weak |

| Weak Hydrogen Bond | C-H (Triazole) | N (Triazole) | Weak |

| Weak Hydrogen Bond | C-H (Triazole) | O (Carbonyl) | Weak |

| π-π Stacking | Triazole Ring | Triazole Ring | Moderate |

| Electrostatic | Partial Positive Charge Centers | Partial Negative Charge Centers | Moderate to Strong |

Computational Modeling of Crystal Packing and Supramolecular Networks

Specific computational studies on the crystal packing and supramolecular networks of this compound are not readily found in the existing scientific literature. The prediction and analysis of crystal structures are complex processes that rely on a detailed understanding of the intermolecular forces discussed in the previous section.

Computational modeling in this area typically employs methods like crystal structure prediction (CSP), which uses force fields or quantum mechanical calculations to generate and rank plausible crystal packing arrangements based on their lattice energies. These predictions can then be compared with experimental data from X-ray crystallography if available.

For this compound, it is expected that the interplay of weak C-H···N and C-H···O hydrogen bonds, along with π-π stacking of the triazole rings, would direct the formation of specific supramolecular synthons. These synthons are robust and predictable patterns of intermolecular interactions that form the building blocks of the larger crystal structure.

The shape of the molecule and the orientation of the ethanone group relative to the triazole ring will also be critical factors in determining the efficiency of molecular packing in the solid state. Different conformers of the molecule could potentially lead to polymorphism, where the compound can exist in multiple crystalline forms with different physical properties.

Hirshfeld surface analysis is a powerful computational tool often used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions. For this compound, such an analysis would likely highlight the significance of contacts involving the triazole nitrogen atoms, the carbonyl oxygen, and the various hydrogen atoms.

Interactive Data Table: Key Parameters in Computational Crystal Packing Analysis

| Parameter | Description | Relevance to this compound |

| Lattice Energy | The energy released when forming the crystal lattice from gaseous molecules. | A key indicator of the stability of a predicted crystal structure. |

| Space Group | Describes the symmetry of the crystal lattice. | Influences the possible packing arrangements and physical properties. |

| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal. | Defines the basic geometry of the crystal structure. |

| Supramolecular Synthons | Recurring patterns of intermolecular interactions. | The primary drivers of the crystal packing arrangement. |

| Packing Efficiency | The percentage of space occupied by molecules in the unit cell. | Influenced by molecular shape and intermolecular interactions. |

Strategic Derivatization and Functionalization of the 1 2h 1,2,3 Triazol 2 Yl Ethanone Scaffold

Modification at the Ethanone (B97240) Moiety

The ethanone group provides two primary reactive sites: the electrophilic carbonyl carbon and the acidic α-carbon protons. These sites allow for a wide range of chemical transformations to build molecular complexity.

The carbonyl group of 1-(2H-1,2,3-triazol-2-yl)ethanone is a key functional handle for elaboration, primarily through condensation reactions with various nucleophiles.

Claisen-Schmidt Condensation: A prominent transformation is the base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes. This reaction involves the acetyl triazole acting as the ketone component, which condenses with an aldehyde to form α,β-unsaturated ketones, commonly known as chalcones. nih.govrsc.org These triazole-chalcone hybrids are a significant class of compounds, with research demonstrating their synthesis by reacting the acetyl triazole with various substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) in methanol. nih.gov The resulting chalcone (B49325) framework serves as a rigid linker, connecting the triazole ring to another aryl group, a common strategy in the design of bioactive molecules. rsc.orgnih.gov

Knoevenagel Condensation: The Knoevenagel condensation offers another route for derivatization. wikipedia.orgjk-sci.com This reaction involves the carbonyl group of the acetyl triazole reacting with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgnih.gov The reaction proceeds through a nucleophilic addition followed by dehydration to yield a new α,β-unsaturated product. jk-sci.com This method is highly efficient for creating carbon-carbon double bonds and has been utilized in one-pot tandem reactions where the initial Knoevenagel product undergoes a subsequent intramolecular cycloaddition. acs.org

Other transformations of the carbonyl group include its reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165), or its conversion to oximes and hydrazones through reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives, respectively. These modifications alter the electronic properties and steric profile of the ethanone moiety, providing further avenues for creating structural diversity.

| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

| Claisen-Schmidt Condensation | Aromatic aldehyde, KOH, Methanol, rt | Triazole-Chalcone Hybrid | nih.gov |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), Base (e.g., piperidine), Ethanol (B145695) | α,β-Unsaturated derivative | wikipedia.orgjk-sci.com |

| Reduction | Sodium borohydride (NaBH₄), Methanol | 1-(1-(2H-1,2,3-triazol-2-yl)ethyl)ol | N/A |

| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl), Pyridine | Carbonyl Oxime | N/A |

The methyl group adjacent to the carbonyl (the α-carbon) is activated by the electron-withdrawing nature of the carbonyl, making its protons acidic and enabling a variety of functionalization reactions.

α-Halogenation: Ketones can be halogenated at the α-position under acidic conditions (using Cl₂, Br₂, or I₂). masterorganicchemistry.comlibretexts.orglibretexts.org The reaction mechanism involves the acid-catalyzed formation of a nucleophilic enol intermediate, which then attacks the electrophilic halogen. libretexts.orgyoutube.com The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orglibretexts.org The resulting α-halo ketones are valuable synthetic intermediates themselves, for instance, they can be used to synthesize α,β-unsaturated ketones via dehydrobromination using a non-nucleophilic base like pyridine. libretexts.orglibretexts.org

Mannich Reaction: The α-carbon can also participate in Mannich reactions. This is a three-component reaction involving the enolizable acetyl triazole, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. nih.govyoutube.com The reaction, usually performed under mildly acidic conditions, first forms an electrophilic Eschenmoser's salt-like iminium ion from the aldehyde and amine. youtube.com The enol form of the acetyl triazole then attacks this iminium ion, leading to the formation of a new carbon-carbon bond at the α-position and introducing an aminomethyl substituent. These products, known as Mannich bases, are important in medicinal chemistry. nih.gov

| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

| α-Halogenation | Br₂, Acetic Acid | α-Bromo ketone | masterorganicchemistry.comlibretexts.org |

| Mannich Reaction | Formaldehyde (B43269), Secondary Amine (e.g., dimethylamine), HCl (cat.) | α-(Aminomethyl) ketone (Mannich base) | nih.govyoutube.com |

Functionalization of the 2H-1,2,3-Triazole Ring

The synthesis of this compound starts from an NH-1,2,3-triazole, which has three potentially nucleophilic nitrogen atoms. Achieving regioselective substitution at the N2 position is a significant synthetic challenge. chemrxiv.org Direct N-acylation or N-alkylation of a parent NH-triazole often yields a mixture of N1 and N2 isomers. However, studies have shown that the N2-acylated triazoles are generally the thermodynamically favored products. chemrxiv.orgrsc.org Specific conditions have been developed to enhance the regioselectivity for the N2 isomer. For example, the alkylation of 5-aryl-4-trifluoroacetyltriazoles using sodium carbonate as the base in DMF preferentially yields the 2-substituted product.

The 1,2,3-triazole ring is often used as a stable and rigid linker to connect different molecular fragments, a strategy central to click chemistry. nih.gov This can be achieved by synthesizing the triazole ring from precursors that already contain the desired functional tags. For instance, a terminal alkyne bearing a functional group (like a hydroxyl or an amine) can be reacted with an azide (B81097) partner in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This approach has been used to create genipin–1,2,3-triazole hybrids, where the triazole ring serves as a linker to various functional groups. nih.gov Similarly, chalcones containing an azide group have been synthesized and subsequently used in click reactions with terminal alkynes to introduce the triazole moiety as a linker. nih.gov This "in-situ" formation of the triazole linker is a powerful tool for modular synthesis and the creation of chemical libraries for drug discovery and material science.

Development of Hybrid Molecular Architectures Incorporating the Triazole-Ethanone Core

The derivatization strategies discussed above are frequently employed to construct complex hybrid molecules where the triazole-ethanone core is linked to other pharmacologically relevant scaffolds. wikipedia.org The goal of creating such hybrids is to combine the functionalities of two or more different molecular classes to achieve synergistic or multi-target biological activity. researchgate.net

A prominent example is the synthesis of 1,2,3-triazole-chalcone hybrids. rsc.orgnih.govresearchgate.net In these molecules, the ethanone part of the core is transformed via Claisen-Schmidt condensation to create a chalcone bridge. nih.gov This links the triazole heterocycle to another substituted aromatic ring, creating a larger, conjugated system. Many such hybrids have been synthesized and evaluated for their potential as anticancer agents. rsc.orgnih.gov For example, a series of triazole-chalcone hybrids were synthesized and tested against various cancer cell lines, with some compounds showing significant inhibitory activity. nih.gov This approach demonstrates how the simple this compound core can be elaborated into more complex structures with potent biological functions.

Applications of 1 2h 1,2,3 Triazol 2 Yl Ethanone in Specialized Chemical and Material Science Domains

Applications in Polymer Chemistry and Industry

The 1,2,3-triazole moiety is increasingly incorporated into polymer backbones to create materials with tailored properties. mdpi.com The facile and robust nature of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient synthesis of polymers containing 1,4-disubstituted triazole rings. rsc.orgmdpi.com While direct polymerization of 1-(2H-1,2,3-Triazol-2-yl)ethanone is not commonly reported, the N-substituted triazole unit is a key component in the design of functional polymers.

The presence of the 1,2,3-triazole ring in a polymer chain imparts several desirable characteristics:

High Polarity: The triazole ring possesses a large dipole moment. mdpi.com

Hydrogen Bonding Capability: It can act as a hydrogen bond acceptor, and in some cases, a donor. mdpi.com

Coordination Site: The nitrogen atoms serve as effective ligands for metal ions. mdpi.com

These properties make triazole-containing polymers suitable for applications in membranes, coatings, and as matrices for other functional components. The N-acetyl group of this compound could be envisioned as a modifiable handle or a group that enhances solubility in specific organic solvents, which is a critical factor for polymer processing. mdpi.com Research into sequence-defined oligomers and polymers has highlighted the versatility of the triazole linkage, where it can act as a bioisostere for amide bonds or as a linker between different monomer units. rsc.org

Role in the Development of Advanced Material Systems

The development of advanced materials with specific functions is a key area where N2-substituted 1,2,3-triazoles show considerable promise. scielo.br Their physicochemical properties are leveraged in fields ranging from medicinal chemistry to materials science. researchgate.net N2-substituted 1,2,3-triazoles have demonstrated utility in creating coordination polymers with notable optical properties, a field where precise control over the ligand's electronic environment is crucial. scielo.br The substitution pattern on the triazole ring directly influences the material's final properties.

Table 1: Potential Roles of the this compound Scaffold in Advanced Materials

| Material System | Potential Role of the Triazole Scaffold | Key References |

| Coordination Polymers | N2-substituted triazole acts as a ligand, influencing the structure and optical properties of the resulting metal-organic framework. | scielo.br |

| Liquid Crystals | The rigid, polar triazole core can be incorporated to induce or modify liquid crystalline phases. | |

| Energy Materials | High nitrogen content and thermal stability are desirable for high-energy materials. | |

| Functional Gels | Triazole units can form intermolecular interactions (e.g., hydrogen bonding) to create responsive gel networks. |

The nitrogen-rich 1,2,3-triazole ring is an excellent motif for the design of chemosensors for detecting various analytes, including metal cations and anions. nanobioletters.com The nitrogen atoms can act as binding sites, and the interaction with an ion can be transduced into a measurable signal, such as a change in color or fluorescence. georgiasouthern.edu

The design of these sensors often involves attaching a signaling unit (a fluorophore or chromophore) to the triazole ring. nih.gov The triazole itself can act as a linker, a part of the signaling unit, or the primary recognition site. nih.gov Studies have shown that the hydrogen on the C-H of the triazole ring can interact with certain metal ions, such as Fe2+. nanobioletters.com The N-rich cavity of the 1,2,3-triazole ring is instrumental in the recognition process. nih.gov

Derivatives of 1,2,3-triazole have been successfully employed as selective sensors for various ions. For instance, a chalcone-based 1,2,3-triazole derivative was shown to be an effective sensor for Pb(II) and Cu(II) ions. nih.gov Another simple 1,4-diaryl-1,2,3-triazole containing a phenol (B47542) group was developed as a "turn-on" fluorescent sensor for the fluoride (B91410) anion. rsc.org The N-acetyl group in this compound would modulate the electron density of the triazole ring, thereby tuning its binding affinity and selectivity for specific ions.

Table 2: Research Findings on Ion Recognition by Triazole Derivatives

| Triazole Derivative Type | Target Ion(s) | Detection Method | Limit of Detection (LOD) | Key References |

| Chalcone-based 1,2,3-triazole | Pb(II), Cu(II) | UV-Vis Spectroscopy | 100 µM (Pb(II)), 110 µM (Cu(II)) | nih.gov |

| Phenylene-vinylene with triazole | Fe2+ | Fluorescence Titration | 8.95 ppb | nanobioletters.com |

| 1,4-Diaryl-1,2,3-triazole with phenol | F⁻ | Fluorescence Spectroscopy | - | rsc.org |

| Naphthalene/Quinoline-linked ferrocene | - | - | - | nanobioletters.com |

Utilization in Catalysis Research

The 1,2,3-triazole scaffold is a cornerstone in modern catalysis, most notably in the form of N-heterocyclic carbenes (NHCs). While the parent this compound is not a direct catalyst, its derivatives, particularly triazolium salts, are precursors to highly effective NHC catalysts. tcichemicals.com The substitution at the nitrogen atoms of the triazole ring is critical in tuning the electronic and steric properties of the resulting carbene, which in turn dictates its catalytic activity and selectivity. tcichemicals.com

For example, N-mesityl substituted chiral triazolium salts have been shown to catalyze a wide range of highly enantioselective transformations. tcichemicals.com Furthermore, recent research has demonstrated that 1H-1,2,3-triazol-5-ylidenes, which can be generated from triazolium precursors, can function as catalytic organic single-electron reductants without the need for a photocatalyst. nih.gov This opens up new metal-free catalytic cycles where the triazole-based carbene is the key player. nih.gov The N-acetyl group of this compound could potentially be cleaved to generate an N-H triazole, which could then be functionalized and converted into a triazolium salt for NHC generation.

The synthesis of 1,2,3-triazoles itself is often achieved through catalytic methods, with copper- and ruthenium-catalyzed azide-alkyne cycloadditions being the most prominent. mdpi.combohrium.com

Development of Fluorescent Probes and Materials for Chemical Imaging

1,2,3-Triazoles are highly valuable scaffolds for the development of fluorescent materials due to their unique photophysical properties. georgiasouthern.edunih.gov They can be readily incorporated into larger conjugated systems and their fluorescent properties, such as emission wavelength and quantum yield, can be finely tuned by altering the substituents on the triazole ring. nih.govnih.gov

The triazole ring can act as a π-spacer between electron-donating and electron-accepting groups, creating "push-pull" chromophores with interesting optical properties, including large Stokes shifts. researchgate.netnih.gov N2-substituted triazoles are particularly relevant in this context. For instance, N(2)-fluoroaryl-1,2,3-triazole scaffolds have been developed as valuable functional blocks for blue-emitting organic materials. scilit.com

The general strategy involves synthesizing triazole derivatives where the substituents at the N1, C4, and C5 positions are varied to modulate the fluorescence. nih.gov These fluorescent triazoles have found applications in bioimaging, serving as labels for proteins and cells. nih.gov Importantly, many of these triazole-based dyes exhibit low cytotoxicity, making them suitable for in vivo applications. nih.gov The acetyl group on this compound, being an electron-withdrawing group, would significantly influence the electronic structure of the triazole ring and could be part of a larger chromophoric system designed for specific chemical imaging tasks.

Table 3: Fluorescent Properties of Representative N-Substituted Triazole Derivatives

| Compound Type | Excitation (λex) / Emission (λem) (nm) | Stokes Shift (nm) | Key Features | Key References |

| 4,5-bis(arylethynyl)-1,2,3-triazoles | 299-302 / 447-609 | >150 | Tunable fluorescence, low cytotoxicity | nih.gov |

| 5-Aryl-4-arylethynyltriazoles | - | >100 | Promising fluorescence quantum yields (15–64%) | nih.gov |

| Pyrene with 1-benzyl-1,2,3-triazoles | ~400 / ~420-450 | ~20-50 | High fluorescence quantum yields (71-81%) | nih.gov |

| N(2)-fluoroaryl-1,2,3-triazole | - | - | Blue-emitting fluorophores | scilit.com |

Structure Property Relationship Investigations in 1 2h 1,2,3 Triazol 2 Yl Ethanone Systems

Correlation of Molecular Architecture with Spectroscopic Signatures

The spectroscopic characteristics of 1-(2H-1,2,3-triazol-2-yl)ethanone are directly linked to its unique molecular framework, which consists of a C₂ᵥ symmetric 2H-1,2,3-triazole ring attached to an acetyl group. This substitution pattern defines the electronic transitions and vibrational modes observed in its spectra.

Structural and Spectroscopic Data of the 2H-1,2,3-Triazole Ring: The parent 2H-1,2,3-triazole is a near-oblate, asymmetric rotor that is estimated to be more stable than its 1H-1,2,3-triazole tautomer by approximately 3.5–4.5 kcal/mol in the gas phase. nih.gov Millimeter-wave spectroscopy has provided a highly accurate semi-experimental equilibrium (reSE) structure for the 2H-tautomer, confirming its C₂ᵥ symmetry. nih.gov In 2-substituted triazoles, the N-N bonds are of approximately equal length, which contrasts with 1-substituted triazoles where the N(1)–N(2) bond is significantly longer than the N(2)–N(3) bond. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands typical for both the triazole ring and the acetyl group.

Triazole Ring Vibrations: The parent 1,2,3-triazole shows characteristic ring stretching and bending vibrations. rsc.orgresearchgate.net

Carbonyl (C=O) Stretch: The most prominent feature introduced by the acetyl group is a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1700-1730 cm⁻¹.

C-H Vibrations: Absorptions corresponding to the C-H stretching of the methyl group and the triazole ring protons are also present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum provides clear signatures for the N-acetylated 2H-1,2,3-triazole structure.

¹H NMR: The C₂ᵥ symmetry of the 2H-1,2,3-triazole ring makes the two ring protons (H4 and H5) chemically equivalent, resulting in a single sharp singlet in the aromatic region. Another distinct singlet appears in the aliphatic region (typically around δ 2.5-3.0 ppm) corresponding to the three equivalent protons of the methyl group.

¹³C NMR: The spectrum would show a signal for the carbonyl carbon (typically δ > 165 ppm), a signal for the methyl carbon, and a single signal for the two equivalent triazole ring carbons (C4 and C5). For comparison, in the related compound (E)-3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one, the C=O carbon appears at 183.8 ppm. nih.gov

UV-Visible Spectroscopy: The electronic absorption spectrum of the 1,2,3-triazole ring is dominated by a π → π* transition. researchgate.net For the parent 1H-1,2,3-triazole in the gas phase, this transition occurs around 206 nm. researchgate.net The N-acetyl group, being an electron-withdrawing group, can cause a shift in this absorption band. The presence of the carbonyl group's n → π* transition may also be observed, although it is often weak.

Influence of Substituent Effects on Electronic and Optical Characteristics (e.g., Fluorescence Properties)

The electronic and optical properties of the this compound system are highly tunable by introducing various substituents onto the molecular scaffold. While the parent compound is not typically a strong fluorophore, derivatization of the triazole ring can induce or enhance fluorescence, making these systems promising for applications in materials science and bio-imaging. nih.govchemicalbook.com

The photophysical properties are strongly dependent on the nature and position of substituents. Generally, creating a "push-pull" system by placing electron-donating groups (EDG) and electron-withdrawing groups (EWG) at different positions on the triazole ring is a common strategy to induce fluorescence. rsc.org

Research Findings on Substituted 1,2,3-Triazoles:

Effect of Aryl Substituents: 2-Aryl-substituted 1,2,3-triazoles are known to be efficient UV/blue-light-emitting fluorophores. nih.gov Their absorption maxima are typically in the 224–234 nm range, with emission between 297–303 nm, although quantum yields can be low (<10%). nih.gov However, further substitution on the aryl ring can significantly enhance fluorescence.

Push-Pull Systems: In 4,5-bis(arylethynyl)-1,2,3-triazoles, placing an EWG (like -CN) at the C4-arylethynyl unit and an EDG (like -NMe₂) at the C5-arylethynyl unit leads to compounds with high fluorescence quantum yields (up to 60%) and large Stokes shifts (up to 234 nm). rsc.org

Positional Isomerism: The position of substituents is crucial. For instance, comparing ortho- and para-substituted derivatives of 4,5-bis(phenylethynyl)-1,2,3-triazoles showed that quantum yields are consistently higher for the ortho-isomers, while Stokes shifts are smaller for the para-isomers. rsc.org

The following interactive tables summarize photophysical data for different series of substituted 1,2,3-triazoles, demonstrating the impact of various substituents.

Table 1: Photophysical Data of N-2-Substituted 1,2,3-Triazoles Data recorded in methanol. Quantum yields (φ) determined using 2-aminopyridine (B139424) as the standard. nih.gov

| Compound | Substituent at N-2 | λ_abs (nm) | λ_em (nm) | Quantum Yield (φ) |

|---|---|---|---|---|

| 3a | Methyl | 224 | 297 | < 0.10 |

| 3d | Propyl | 224 | 298 | < 0.10 |

| 3e | Isopropyl | 225 | 303 | < 0.10 |

| 3p | Cyclohexyl | 234 | 297 | < 0.10 |

| 15 | 2-Hydroxyphenyl | 287 | 345 | 0.65 |

Table 2: Influence of Substituents on Fluorescence of 4,5-Bis(arylethynyl)-1,2,3-triazoles Data recorded in THF. rsc.org

| Compound | C4-Substituent | C5-Substituent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |

|---|---|---|---|---|---|---|

| 5a | p-CN-phenylethynyl | o-NMe₂-phenylethynyl | 258 | 492 | 234 | 0.60 |

| 5c | p-CN-phenylethynyl | p-NMe₂-phenylethynyl | 340 | 514 | 174 | 0.22 |

| 5f | p-Cl-phenylethynyl | o-OMe-phenylethynyl | 298 | 394 | 96 | 0.56 |

These findings underscore that the acetyl group in this compound, being an EWG, would significantly influence the electronic structure. To create fluorescent materials based on this scaffold, one could consider adding EDGs at the C4 and/or C5 positions of the triazole ring.

Molecular Design Principles for Modulating Chemical Reactivity and Stability

The molecular design of this compound derivatives is guided by principles aimed at fine-tuning their chemical stability and reactivity for specific applications, such as in medicinal chemistry and materials science.

Enhancing Stability:

Metabolic Stability: The 1,2,3-triazole ring is recognized for its high stability against hydrolysis, oxidative and reductive conditions, and enzymatic degradation. researchgate.net This makes it a valuable component in drug design, where it is often used as a stable linker or a bioisostere for less stable functional groups like amides. researchgate.netresearchgate.net

Modulating Reactivity:

Inductive Effects of the N-Acetyl Group: The N-acetyl group is strongly electron-withdrawing. This effect reduces the electron density of the triazole ring, making it less susceptible to electrophilic attack than the unsubstituted parent triazole. Conversely, it can activate the ring towards certain types of nucleophilic reactions.

Reactivity as Diazo Precursors: A key aspect of triazole reactivity is their ability to serve as stable precursors to highly reactive carbene intermediates. It has been shown that 1-sulfonyl-1,2,3-triazoles, upon catalysis by Rh(II), can extrude N₂ to form N-sulfonyl azavinyl carbenes. nih.gov This reactivity is facilitated by the electron-withdrawing sulfonyl group. Similarly, placing an electron-deficient heterocycle (like a 1,2,4-triazole) at the N-1 position also enables this transformation. nih.gov The N-acetyl group in this compound is also electron-withdrawing, suggesting that N-2 acetylated triazoles could potentially be designed to access related reactive intermediates under appropriate conditions, although this is less common than with N-1 substitution.

"Click" Chemistry: The synthesis of substituted 1,2,3-triazoles is famously achieved via Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netmdpi.com This "click" reaction allows for the modular and highly efficient synthesis of a vast library of derivatives, enabling systematic modification of the scaffold to tune reactivity and properties. By starting with a substituted acetylene (B1199291) or azide (B81097), functional groups can be precisely installed at the C4 and C5 positions to control the electronic character and steric environment of the final molecule.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2H-1,2,3-Triazol-2-yl)ethanone?

The synthesis of this compound typically involves alkylation or nucleophilic substitution reactions targeting the triazole ring. For example, analogous structures like 1-(2,4-dichlorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethanone have been synthesized via base-catalyzed reactions using anhydrous potassium carbonate in dioxane under reflux conditions . Key considerations include optimizing reaction time (e.g., 16 hours for similar compounds), solvent selection (e.g., ethanol for workup), and purification via recrystallization .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of this compound?

- IR Spectroscopy : Characteristic C=O stretching (1650–1750 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) should be observed. Solvent systems like CCl₄ or CS₂ are recommended for resolving peaks in specific regions .

- Mass Spectrometry : The molecular ion peak ([M⁺]) should align with the exact molecular weight (e.g., calculated via software like SHELX for isotopic patterns). Fragmentation patterns may include loss of the acetyl group (CH₃CO) .

- NMR : Distinct signals for the acetyl proton (δ 2.5–3.0 ppm) and triazole protons (δ 7.5–8.5 ppm) are expected .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Software like Gaussian or Spartan can calculate logP (hydrophobicity), polar surface area (PSA), and H-bond donor/acceptor counts. For instance, PSA values >60 Ų (as seen in analogs) suggest moderate membrane permeability, critical for pharmacological applications . Experimental validation via HPLC (≥98% purity protocols) is recommended for benchmarking .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the biological activity of this compound derivatives?

Contradictions in antifungal or enzyme inhibition data may arise from stereoelectronic effects of substituents. For example, electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance binding to cytochrome P450 (CYP51) in antifungal analogs . Comparative studies using X-ray crystallography (via SHELXL refinement ) and molecular docking (AutoDock Vina) can clarify structure-activity relationships.

Q. What strategies address discrepancies between experimental and theoretical spectral data?

Discrepancies in IR or NMR spectra may stem from solvent effects or tautomerism. For example, triazole rings exhibit tautomeric shifts (1H vs. 2H forms), altering proton chemical shifts. High-resolution mass spectrometry (HRMS) and deuterated solvent trials (e.g., D₂O exchange) are critical for validating assignments .

Q. How can synthetic routes be optimized for scalability while maintaining yield?

Microwave-assisted synthesis (e.g., 3-hour reflux vs. conventional 16-hour methods) reduces reaction time for triazole derivatives . Catalytic systems like Pd/C or phase-transfer catalysts may improve regioselectivity. Process analytical technology (PAT) tools (e.g., in-situ FTIR) enable real-time monitoring .

Q. What advanced characterization methods validate crystallographic purity and conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is the gold standard. For twinned crystals, SHELXL’s TWIN command refines data with high R-factor precision (<5%). Pair distribution function (PDF) analysis is recommended for amorphous impurities .

Q. How can pharmacological profiling balance in vitro and in vivo models for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.